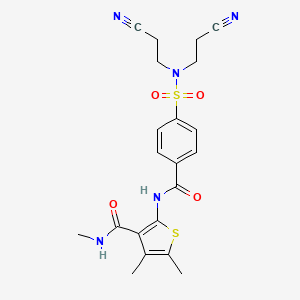

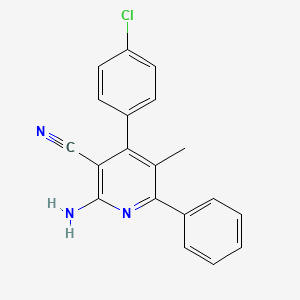

![molecular formula C19H13ClN4O2S B2832134 6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 708251-55-2](/img/structure/B2832134.png)

6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities . It contains a 1,3,4-thiadiazole moiety, a sulfonamide derivative, and a 4-chlorophenyl group .

Synthesis Analysis

The synthesis of similar compounds involves several steps . Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, subsequent hydrazination, salt formation, and cyclization to afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis

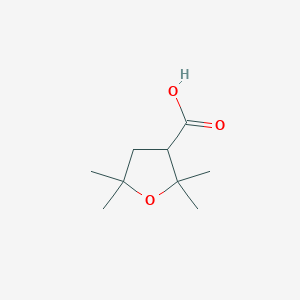

The molecular formula of this compound is C19H13ClN4O2S . It has an average mass of 396.850 Da and a monoisotopic mass of 396.044769 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Scientific Research Applications

Synthesis and Structural Characterization

- The compound "6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole" was synthesized and characterized using spectroscopic techniques, with its crystal structure confirmed by X-ray analysis. This study highlights the methodological approach towards the synthesis of triazolothiadiazole derivatives (Shivananju Nanjunda-Swamy et al., 2005).

Biological Activities

A series of triazolothiadiazole derivatives demonstrated anti-inflammatory and analgesic activities, suggesting potential therapeutic applications. Compounds with specific substitutions were found to be more potent than the standard drug ibuprofen (M. Akhter et al., 2014).

Another study on triazolothiadiazole derivatives reported potent anticonvulsant activities, indicating broad-spectrum activity in several seizure models. This suggests a possible impact on the GABAergic system, which is crucial for managing seizures (Xianqing Deng et al., 2012).

The antimicrobial efficacy of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives against various strains was confirmed, demonstrating significant inhibition compared to standard drugs. This underscores their potential as antimicrobial agents (S. Swamy et al., 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c1-10-14(7-8-25-10)17-21-22-19-24(17)23-18(27-19)15-9-16(26-11(15)2)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZNXKZHGPQJMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=C(OC(=C4)C5=CC=C(C=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-phenylpyrrolidin-1-yl)methanone](/img/structure/B2832055.png)

![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2832064.png)

![4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2832074.png)